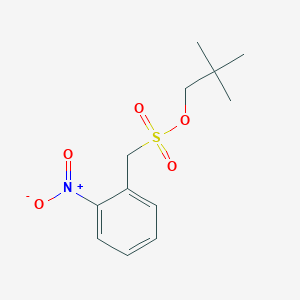
2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C12H17NO4S. It is a sulfonate ester derived from methanesulfonic acid and is characterized by the presence of a nitrophenyl group and a dimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate typically involves the reaction of 2-nitrophenol with 2,2-dimethylpropyl methanesulfonate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in organic solvents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, ethers, or thiols.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the conditions but may include carboxylic acids or other oxidized derivatives.
科学研究应用
2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing sulfonate groups into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropyl methanesulfonate: Lacks the nitrophenyl group, making it less reactive in certain contexts.
2-Nitrophenyl methanesulfonate: Lacks the dimethylpropyl group, affecting its steric properties and reactivity.
2,2-Dimethylpropyl (4-nitrophenyl)methanesulfonate: Similar structure but with the nitro group in a different position, influencing its electronic properties.
Uniqueness
2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate is unique due to the combination of the bulky dimethylpropyl group and the electron-withdrawing nitrophenyl group. This combination affects its reactivity and makes it suitable for specific synthetic applications where both steric and electronic factors are important.
属性
CAS 编号 |
89841-02-1 |
|---|---|
分子式 |
C12H17NO5S |
分子量 |
287.33 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl (2-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)9-18-19(16,17)8-10-6-4-5-7-11(10)13(14)15/h4-7H,8-9H2,1-3H3 |
InChI 键 |
BMSJMDFPWPFGOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


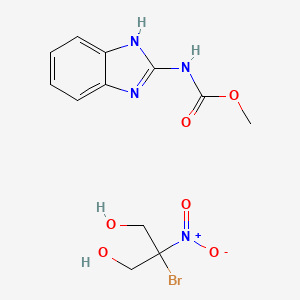
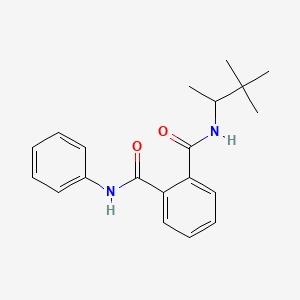
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
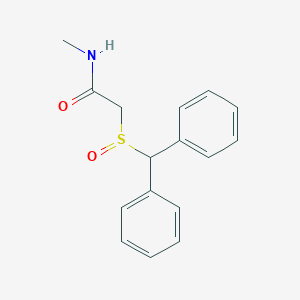
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)

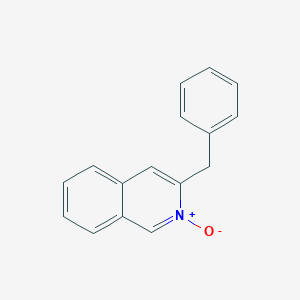

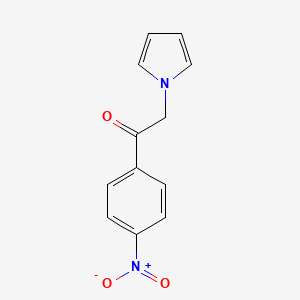
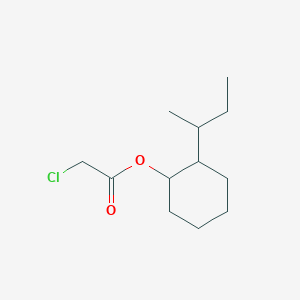
![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
